molecular formula C18H29NO2 B4957707 ethyl 1-(2-adamantyl)-4-piperidinecarboxylate

ethyl 1-(2-adamantyl)-4-piperidinecarboxylate

Cat. No. B4957707
M. Wt: 291.4 g/mol
InChI Key: DCNJVVMGBASDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-adamantyl)-4-piperidinecarboxylate, also known as memantine, is a medication used to treat Alzheimer's disease. Memantine is a non-competitive NMDA receptor antagonist that works by blocking excessive stimulation of glutamate receptors in the brain. In

Mechanism of Action

Memantine works by blocking excessive stimulation of glutamate receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive stimulation of glutamate receptors can lead to excitotoxicity and neuronal damage. Memantine blocks this excessive stimulation without completely inhibiting normal glutamate signaling.
Biochemical and Physiological Effects:
In addition to its effects on glutamate receptors, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate also affects other neurotransmitter systems in the brain, including acetylcholine, dopamine, and serotonin. Memantine has been shown to increase acetylcholine release and inhibit dopamine and serotonin reuptake. These effects may contribute to its therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in lab experiments is its well-established mechanism of action and safety profile. Memantine has been extensively studied in clinical trials and is approved for use in humans. However, one limitation is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of ethyl 1-(2-adamantyl)-4-piperidinecarboxylate to achieve the desired effect in experiments.

Future Directions

For ethyl 1-(2-adamantyl)-4-piperidinecarboxylate research include exploring its potential therapeutic effects in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is ongoing research into developing more potent and selective NMDA receptor antagonists that may have even greater therapeutic potential than ethyl 1-(2-adamantyl)-4-piperidinecarboxylate.

Synthesis Methods

Memantine can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl bromoacetate to form ethyl 1-(2-adamantyl)-4-oxopiperidine-3-carboxylate. The intermediate is then reduced with sodium borohydride to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate. This synthesis method has been widely used and optimized over the years to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in large quantities for clinical use.

Scientific Research Applications

Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to improve cognitive function and slow disease progression. In Parkinson's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce motor symptoms and protect against dopaminergic neuron degeneration. In multiple sclerosis, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce inflammation and demyelination.

properties

IUPAC Name

ethyl 1-(2-adamantyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-2-21-18(20)14-3-5-19(6-4-14)17-15-8-12-7-13(10-15)11-16(17)9-12/h12-17H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNJVVMGBASDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-adamantyl)piperidine-4-carboxylate

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